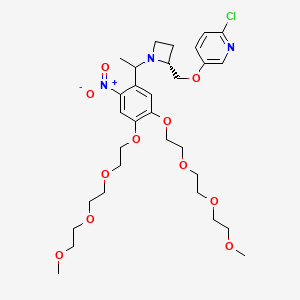
FND-4b
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FND-4b is an AMPK activator which inhibits growth and induces apoptosis in colon cancer and increases apoptosis in triple negative and estrogen-receptor positive breast cancers.
Wissenschaftliche Forschungsanwendungen
Bioimaging and Cell Tracking : FNDs are used for bioimaging due to their biocompatibility and optical properties, including photostability and far-red emission. They have been functionalized for targeting specific cells, such as hepatocytes and cancer cells, demonstrating high specificity in cell labeling and targeting (Chang et al., 2013). Furthermore, they are ideal for long-term cell tracking applications, particularly in stem cell research, and are suitable as contrast agents for super-resolution imaging, enhancing the resolution of biological structures (Hsiao et al., 2016).
Biocompatibility and Cellular Uptake : Studies have found that FNDs are biocompatible and ideal for applications in human stem cell research. Their uptake mechanism in cancer cells and pre-adipocytes is primarily through clathrin-mediated endocytosis, and their surface charge influences cellular uptake (Vaijayanthimala et al., 2009).
Nanoscale Temperature Sensing : FNDs can be used as robust temperature sensors inside single cells. Their unique properties allow accurate temperature measurement in complex biological environments with an accuracy of ±1°C (Sekiguchi et al., 2018).
In Vivo Imaging and Toxicity Assessments : FNDs have been used for in vivo imaging in organisms like Caenorhabditis elegans, showing no detectable stress or toxicity, highlighting their potential for long-term imaging applications (Mohan et al., 2010).
Cellular Process Sensing and Cell Tracking : FNDs have been applied for sensing intra and intercellular molecular processes and tracking the biodistribution of therapeutic compounds or cells in organisms. They offer high spatio-temporal resolution and contrast, making them suitable for diagnosis and follow-up in oncology and regenerative medicine (Claveau et al., 2018).
Eigenschaften
Molekularformel |
C15H9ClF6N2O2S |
|---|---|
Molekulargewicht |
430.75 |
IUPAC-Name |
1-(3-Chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea |
InChI |
InChI=1S/C15H9ClF6N2O2S/c16-11-7-9(3-6-12(11)27-15(20,21)22)24-13(25)23-8-1-4-10(5-2-8)26-14(17,18)19/h1-7H,(H2,23,24,25) |
InChI-Schlüssel |
AFLDUUNWBASNQO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OC(F)(F)F)C=C1)NC2=CC=C(SC(F)(F)F)C(Cl)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
FND4b; FND 4b; FND-4b |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-benzyl-2,5-dimethylpiperazin-1-yl)(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1192650.png)

![5-Cyclohexyl-3,3-dimethyl-1-[4-[2-(oxan-4-ylamino)ethylamino]phenyl]-2-oxo-1,4-benzodiazepine-8-carbonitrile](/img/structure/B1192653.png)
![7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile](/img/structure/B1192657.png)
![8-[1-(4-aminocyclohexyl)ethenyl]-5,5-dimethyl-6H-benzo[h]quinazolin-4-amine](/img/structure/B1192661.png)
![2-[[(3R)-1-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]pyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B1192663.png)
![N-[3,5-Difluoro-4-(Trifluoromethyl)phenyl]-5-Methyl-2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B1192666.png)